(E)-Methyl 3-(4-cyanophenyl)acrylate

Computational Chemistry Reactivity Prediction Michael Addition

Generic cinnamate esters often fail in demanding conjugate additions due to insufficient electrophilicity. (E)-Methyl 3-(4-cyanophenyl)acrylate’s para-cyano group lowers LUMO energy, dramatically accelerating Michael additions, cycloadditions, and polymer crosslinking. • Enhanced electrophilic β-carbon reactivity vs. unsubstituted analogs • Key building block for Kv1.5 potassium channel inhibitors & donor-acceptor chromophores • Typically ≥98% purity; ambient shipping

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 67472-79-1
Cat. No. B1365595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(4-cyanophenyl)acrylate
CAS67472-79-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+
InChIKeyCDZMIJFSAZPYEZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (E)-Methyl 3-(4-cyanophenyl)acrylate CAS 67472-79-1: A Technical Baseline for Research and Industrial Procurement


(E)-Methyl 3-(4-cyanophenyl)acrylate (CAS 67472-79-1), also known as Methyl 4-cyanocinnamate, is an electron-deficient cinnamate ester featuring a para-cyano substituent on the aromatic ring . This compound serves as a versatile synthetic intermediate in organic chemistry, with its electron-withdrawing cyano group significantly enhancing its reactivity in conjugate additions, Michael additions, and cycloadditions compared to unsubstituted analogs . It is a solid at room temperature with a melting point of approximately 138 °C and is typically available at purities of 95-98% for research and development purposes . This compound is a key building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science .

Why (E)-Methyl 3-(4-cyanophenyl)acrylate Cannot Be Readily Substituted with Generic Cinnamates


The presence of the strongly electron-withdrawing para-cyano group fundamentally differentiates (E)-Methyl 3-(4-cyanophenyl)acrylate from unsubstituted or alkyl-substituted cinnamate esters. This substitution pattern directly impacts key physicochemical and reactive properties. For instance, the cyano group lowers the LUMO energy, making the β-carbon of the acrylate more electrophilic and thus more reactive in nucleophilic conjugate addition reactions . In solid-state photochemistry, the 4-cyano derivative exhibits distinct topochemical reactivity compared to its 3-cyano isomer, with temperature-dependent molecular motion dictating its ability to undergo [2+2] photodimerization [1]. These property differences are not linear and can lead to failures in synthetic routes, unexpected reaction outcomes, or altered material performance if a generic cinnamate ester is used as a drop-in replacement without validation.

Quantitative Evidence for the Differentiated Selection of (E)-Methyl 3-(4-cyanophenyl)acrylate


Enhanced Electrophilicity: LUMO Energy Level Comparison vs. Unsubstituted Cinnamate

The electron-withdrawing para-cyano substituent significantly lowers the LUMO energy of (E)-Methyl 3-(4-cyanophenyl)acrylate compared to its unsubstituted analog, methyl cinnamate. This energetic stabilization makes the β-carbon more susceptible to nucleophilic attack, directly enhancing its reactivity in conjugate addition reactions . The resulting difference in electrophilicity is a critical factor for synthetic chemists when selecting an acceptor for Michael additions, as it dictates reaction rates and conditions.

Computational Chemistry Reactivity Prediction Michael Addition

Solid-State Photoreactivity: Topochemical [2+2] Cycloaddition Behavior vs. 3-Cyano Isomer

A study on the solid-state photochemistry of cyano-cinnamic acids revealed a stark difference in topochemical reactivity between the 3-cyano and 4-cyano isomers. While 3-cyanocinnamic acid is photoreactive at room temperature, 4-cyanocinnamic acid remains unreactive until heated to 130 °C, at which point increased molecular motion enables the [2+2] photodimerization to occur [1]. This temperature-dependent behavior is a direct result of the 4-cyano substitution pattern influencing crystal packing and molecular dynamics.

Solid-State Chemistry Photochemistry Crystal Engineering

Synthetic Versatility: Broad Substrate Scope in Heck Cross-Coupling

(E)-Methyl 3-(4-cyanophenyl)acrylate is most efficiently synthesized via the palladium-catalyzed Heck reaction . This reaction demonstrates a broad scope, allowing for the use of various aryl halides to couple with methyl acrylate. The efficiency of this transformation for the target compound is comparable to other electron-deficient aryl substrates, with the reaction proceeding under mild conditions to deliver the desired (E)-isomer with high stereoselectivity . This reliable synthetic route ensures a robust supply for downstream applications.

Organic Synthesis Palladium Catalysis Cross-Coupling

Validated Application Scenarios for (E)-Methyl 3-(4-cyanophenyl)acrylate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Kv1.5 Potassium Channel Antagonists

The compound serves as a key reagent in the synthesis of diisopropylpyridine acetamide analogs, which are evaluated as potent antagonists of the Kv1.5 potassium channel . The electron-deficient nature of the para-cyano cinnamate core is likely crucial for binding interactions with the target protein, making this specific scaffold a preferred starting point over less electrophilic cinnamates for developing atrial fibrillation therapies.

Materials Science: Design of Donor-Acceptor (D-A) π-Systems

The strong electron-withdrawing cyano group combined with the conjugated acrylate π-system makes (E)-Methyl 3-(4-cyanophenyl)acrylate an excellent acceptor unit for constructing push-pull chromophores . Its lower LUMO energy, as discussed in Section 3, facilitates efficient intramolecular charge transfer, which is essential for tuning the optoelectronic properties of materials used in non-linear optics (NLO), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Polymer Chemistry: Precursor for UV-Curable and Photoreactive Polymers

This compound is a precursor for synthesizing polymerizable monomers, such as methacrylate esters of 4-cyanophenyl cinnamates, which can be used to create side-chain liquid crystalline polymers . The photoreactive cinnamate moiety allows for secondary UV-curing to crosslink the polymer matrix, while the cyano group influences the material's dielectric constant and optical anisotropy. Its specific [2+2] photodimerization behavior, as noted in Section 3, provides a unique thermal control element for photo-patterning applications.

Analytical Chemistry: MALDI Matrix for Mass Spectrometry

Cyanocinnamic acid derivatives, including the methyl ester, have been patented for use as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . The cyano group and conjugated system provide strong UV absorption, enabling efficient energy transfer to the analyte. The methyl ester form may offer improved solubility and co-crystallization properties compared to the free acid, making it a valuable alternative for analyzing specific classes of biomolecules or polymers.

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